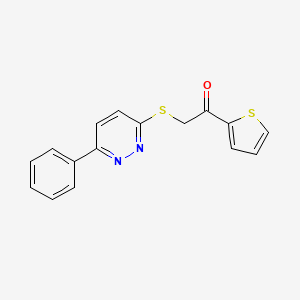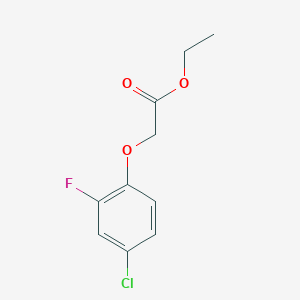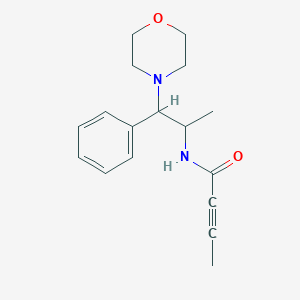
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a type of alkyne, which is a class of organic compounds that contain a carbon-carbon triple bond. The unique structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide makes it a valuable tool for studying biological systems and understanding the mechanisms of various physiological processes.
作用機序
The mechanism of action of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. Specifically, this compound is thought to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to affect the expression of certain genes, indicating that it may play a role in regulating gene expression.
実験室実験の利点と制限
One of the main advantages of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in laboratory experiments is its specificity. This compound is highly selective for certain enzymes and proteins, which allows researchers to target specific pathways and processes. However, one limitation of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is its potential toxicity. Like many chemical compounds, this compound can be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide. One area of interest is in developing new drugs and treatments for various diseases, such as cancer and autoimmune disorders. Additionally, researchers may continue to study the mechanisms of action of this compound in order to better understand its effects on biological systems. Finally, there may be opportunities to modify the structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in order to improve its specificity and reduce its toxicity, which could expand its potential applications in research.
合成法
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Glaser coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction, on the other hand, involves the reaction of two terminal alkynes in the presence of a copper catalyst.
科学的研究の応用
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs and treatments for various diseases. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be used as a tool for studying the mechanisms of various physiological processes, such as cell signaling and gene expression.
特性
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-7-16(20)18-14(2)17(15-8-5-4-6-9-15)19-10-12-21-13-11-19/h4-6,8-9,14,17H,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFWYCUNREDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)
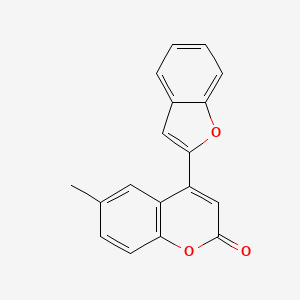
![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
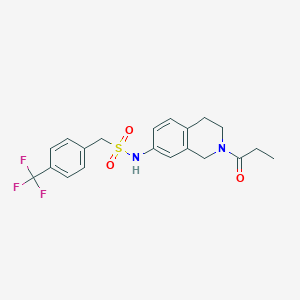

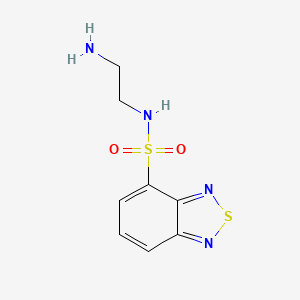
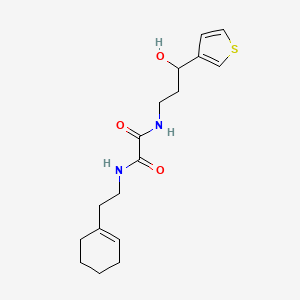


![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
